2,4-Imidazolidinedione, 5,5-diphenyl-3-(3-(1-piperidinyl)propyl)-
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Overview
Description
2,4-Imidazolidinedione, 5,5-diphenyl-3-(3-(1-piperidinyl)propyl)- is a synthetic compound with the molecular formula C23H27N3O2. It is known for its unique structure, which includes a piperidine ring attached to a propyl chain, and two phenyl groups attached to the imidazolidinedione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5,5-diphenyl-3-(3-(1-piperidinyl)propyl)- typically involves the following steps:
Formation of the Imidazolidinedione Core: The imidazolidinedione core can be synthesized by the reaction of urea with an appropriate diketone under acidic conditions.
Introduction of Phenyl Groups: The phenyl groups are introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.
Attachment of the Piperidine Ring: The piperidine ring is attached via a nucleophilic substitution reaction, where the piperidine reacts with a propyl halide derivative of the imidazolidinedione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 5,5-diphenyl-3-(3-(1-piperidinyl)propyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2,4-Imidazolidinedione, 5,5-diphenyl-3-(3-(1-piperidinyl)propyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 5,5-diphenyl-3-(3-(1-piperidinyl)propyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Imidazolidinedione, 5,5-diphenyl-3-propyl-: Similar structure but lacks the piperidine ring.
2,4-Imidazolidinedione, 1,3-diethyl-5,5-diphenyl-: Contains ethyl groups instead of the piperidine ring.
Uniqueness
The presence of the piperidine ring in 2,4-Imidazolidinedione, 5,5-diphenyl-3-(3-(1-piperidinyl)propyl)- imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Properties
CAS No. |
53967-10-5 |
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Molecular Formula |
C23H27N3O2 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
5,5-diphenyl-3-(3-piperidin-1-ylpropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C23H27N3O2/c27-21-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)24-22(28)26(21)18-10-17-25-15-8-3-9-16-25/h1-2,4-7,11-14H,3,8-10,15-18H2,(H,24,28) |
InChI Key |
ONISVGVNTCDONI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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